Pipecuronium vs. Pancuronium: Hemodynamic Stability and Heart Rate Control
A key advantage of pipecuronium over its closest analog, pancuronium, is its superior cardiovascular stability. Multiple studies confirm that pipecuronium lacks the vagolytic and sympathomimetic effects of pancuronium, which can cause significant tachycardia [1][2]. In a direct comparative study in CABG patients, pancuronium increased heart rate by 20% (from 53 to 64 bpm), whereas pipecuronium caused no significant change [2]. Another study in coronary surgery patients reported a 26% increase in heart rate with pancuronium compared to a -1% change with pipecuronium [3].
| Evidence Dimension | Change in Heart Rate (HR) |
|---|---|
| Target Compound Data | 0% increase (no significant change) [1]; -1% change [3] |
| Comparator Or Baseline | Pancuronium: 20% increase (from 53 to 64 bpm) [1]; +26% change [3] |
| Quantified Difference | Pipecuronium avoids a 20-26% increase in HR seen with pancuronium. |
| Conditions | Patients undergoing coronary artery bypass grafting (CABG) under anesthesia [1][3]. |
Why This Matters
This makes pipecuronium the preferred choice for long-duration surgeries in patients with cardiovascular comorbidities where tachycardia could be detrimental.
- [1] Neidhart PP, et al. A comparison of pipecuronium with pancuronium on haemodynamic variables and plasma catecholamines in coronary artery bypass patients. Can J Anaesth. 1994 Jun;41(6):469-74. doi: 10.1007/BF03011539. View Source
- [2] Foldes FF, Nagashima H, Nguyen HD, Duncalf D, Goldiner PL. Neuromuscular and cardiovascular effects of pipecuronium. Can J Anaesth. 1990 Jul;37(5):549-55. doi: 10.1007/BF03006324. View Source
- [3] Wierda JM, et al. Pharmacokinetics and cardiovascular dynamics of pipecuronium bromide during coronary artery surgery. Can J Anaesth. 1990 Mar;37(2):183-91. doi: 10.1007/BF03005467. View Source
